

# NVS-PAK1-1: A Deep Dive into its Allosteric Inhibition of PAK1

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## Compound of Interest

Compound Name: NVS-PAK1-1

Cat. No.: B609693

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This technical guide provides a comprehensive overview of the mechanism of action of **NVS-PAK1-1**, a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document details its molecular interactions, downstream signaling effects, and key experimental data, offering valuable insights for researchers in oncology, neurodegenerative diseases, and other fields where PAK1 signaling is implicated.

## Core Mechanism of Action: Allosteric Inhibition

**NVS-PAK1-1** functions as a potent and selective allosteric inhibitor of PAK1.<sup>[1][2][3]</sup> Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, **NVS-PAK1-1** binds to a distinct, allosteric site on the PAK1 enzyme. This allosteric binding induces a conformational change in the kinase, rendering it inactive. This mechanism of action contributes to its high selectivity for PAK1 over other kinases, including other members of the PAK family.<sup>[4][5]</sup>

The inhibition is ATP-competitive, which is likely an indirect consequence of the DFG-out binding conformation induced by the allosteric compound, making it incompatible with ATP binding.<sup>[4]</sup>

## Quantitative Analysis of Potency and Selectivity

**NVS-PAK1-1** demonstrates exceptional potency against PAK1 with a remarkable selectivity profile. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Target	Assay	Metric	Value (nM)	Reference
Dephosphorylated PAK1	Caliper Assay	IC50	5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Phosphorylated PAK1	Caliper Assay	IC50	6	<a href="#">[4]</a> <a href="#">[5]</a>
PAK1	DiscoverX Kinome Scan	Kd	7	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Dephosphorylated PAK2	Caliper Assay	IC50	270	<a href="#">[4]</a>
Phosphorylated PAK2	Caliper Assay	IC50	720	<a href="#">[4]</a>
PAK2	DiscoverX Kinome Scan	Kd	400	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>

Table 1: In Vitro Potency of **NVS-PAK1-1** against PAK1 and PAK2.

Cell Line	Assay	Metric	Value (μM)	Conditions	Reference
Su86.86 (Pancreatic Carcinoma)	Proliferation Assay	IC50	2	Inhibition of both PAK1 and partial inhibition of PAK2	[2][4]
Su86.86 with shPAK2	Proliferation Assay	IC50	0.21	PAK2 downregulated	[2][4]
MS02 (Murine Schwannoma)	Proliferation Assay	IC50	4.7	72-hour treatment	[8][9]
HEI-193 (Human Schwannoma)	Proliferation Assay	IC50	6.2	72-hour treatment	[8][9]
Su86.86 with shPAK2	MEK S289 Phosphorylation	IC50	0.21	-	[4]

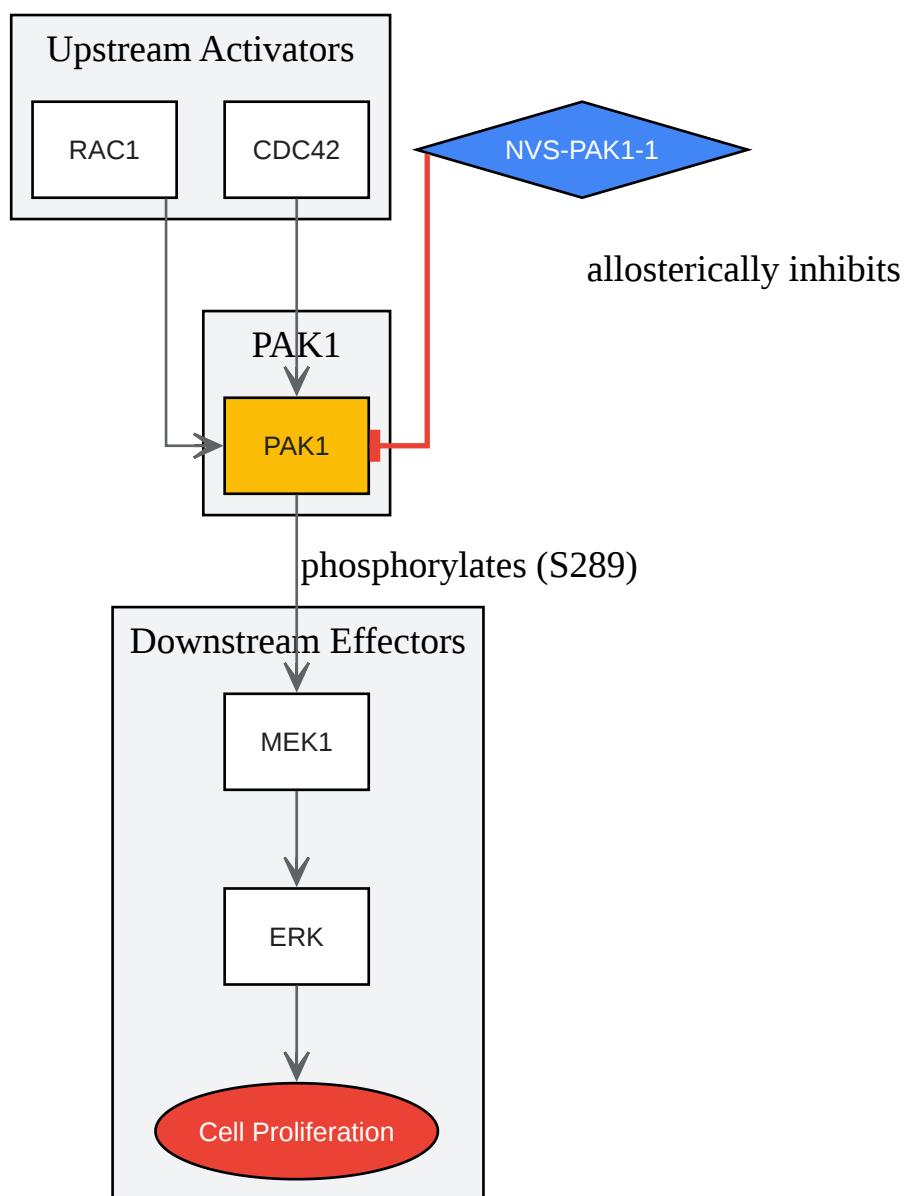
Table 2: Cellular Activity of **NVS-PAK1-1**.

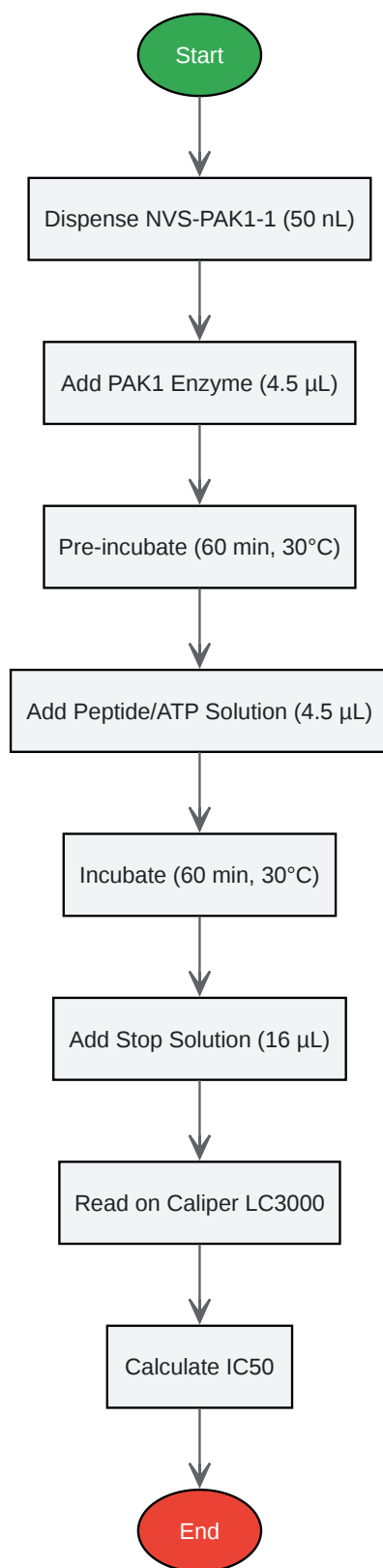
**NVS-PAK1-1** exhibits over 50-fold selectivity for PAK1 over PAK2 in biochemical assays.[5] A kinome scan against 442 kinases at a concentration of 10 μM revealed exquisite selectivity, with a selectivity score (S10) of 0.003.[4] Furthermore, it showed no significant cross-reactivity against a panel of 53 proteases, 22 receptors, and 28 bromodomains.[4]

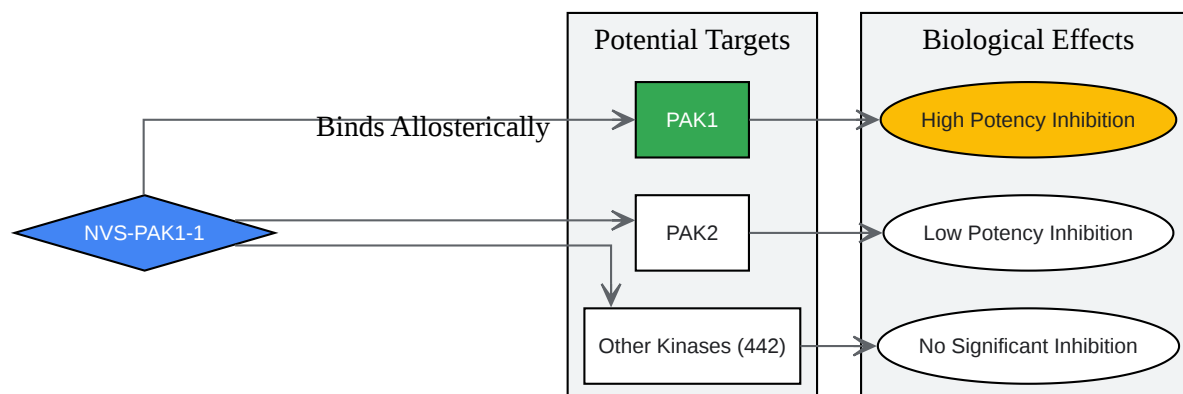
## Downstream Signaling Pathway Inhibition

PAK1 is a critical node in numerous signaling pathways that regulate cell proliferation, survival, and motility.[4][10] **NVS-PAK1-1**, by inhibiting PAK1, effectively suppresses these downstream pathways. One of the key downstream effects is the inhibition of the phosphorylation of MEK1 at Ser289.[2][4][6][7] However, this inhibition is observed at concentrations that inhibit both

PAK1 and PAK2 (6-20  $\mu$ M) in cells with high levels of both kinases.[2][4] In cells where PAK2 is downregulated, **NVS-PAK1-1** inhibits MEK phosphorylation at a much lower concentration.[4]







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## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 4. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 5. NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. NVS-PAK1-1 | PAK1 inhibitor | CAS 1783816-74-9 | Buy NVS-PAK1-1 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]

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